molecular formula C11H14N2O3 B11885300 Ethyl 2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridine-6(5H)-carboxylate

Ethyl 2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridine-6(5H)-carboxylate

Cat. No.: B11885300
M. Wt: 222.24 g/mol
InChI Key: RUEHQNQISIGGDW-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridine-6(5H)-carboxylate is a complex organic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes a naphthyridine ring system fused with a carboxylate ester group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridine-6(5H)-carboxylate typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under acidic or basic conditions to form the naphthyridine ring. This is followed by esterification reactions to introduce the ethyl carboxylate group. Reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridine-6(5H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions include various naphthyridine derivatives with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

Ethyl 2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridine-6(5H)-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential as an anti-cancer or anti-inflammatory agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridine-6(5H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme or pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-oxo-1,2-dihydroquinoline-6-carboxylate
  • Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate
  • Ethyl 2-oxo-1,2,3,4-tetrahydro-1,6-naphthyridine-6-carboxylate

Uniqueness

Ethyl 2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridine-6(5H)-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

ethyl 2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate

InChI

InChI=1S/C11H14N2O3/c1-2-16-11(15)13-6-5-9-8(7-13)3-4-10(14)12-9/h3-4H,2,5-7H2,1H3,(H,12,14)

InChI Key

RUEHQNQISIGGDW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)C=CC(=O)N2

Origin of Product

United States

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